![molecular formula C25H22ClN3O B5804588 5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide, also known as SGI-1776, is a small molecule inhibitor of the PIM kinase family. PIM kinases are a group of serine/threonine kinases that regulate cell survival, proliferation, and differentiation. SGI-1776 has been shown to be a potent inhibitor of PIM kinases, and has potential applications in cancer therapy and other diseases.
Mécanisme D'action
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide inhibits PIM kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PIM kinases are involved in the regulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. By inhibiting PIM kinases, this compound can disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis by activating caspase-3 and caspase-9, and can also inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This compound can also inhibit cell cycle progression by downregulating cyclin D1 and cyclin E, and can suppress tumor angiogenesis by inhibiting the expression of VEGF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is its potency and selectivity for PIM kinases. It has been shown to be effective at nanomolar concentrations, and has minimal off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, and can be difficult to administer in vivo. Additionally, it has a short half-life in the body, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for research on 5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide. One area of interest is the development of more potent and selective PIM kinase inhibitors, which could have even greater efficacy in cancer therapy. Another area of research is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, there is interest in exploring the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness.
Méthodes De Synthèse
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide can be synthesized using a multi-step process, starting with the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride to form 5-chloroindole-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 5-chloro-N'-hydrazinoindole-2-carboxamide. The final step involves the reaction of this intermediate with 4-ethylbenzaldehyde and sodium acetate to form this compound.
Applications De Recherche Scientifique
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, prostate cancer, and breast cancer.
Propriétés
IUPAC Name |
5-chloro-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-3-phenyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c1-3-17-9-11-18(12-10-17)16(2)28-29-25(30)24-23(19-7-5-4-6-8-19)21-15-20(26)13-14-22(21)27-24/h4-15,27H,3H2,1-2H3,(H,29,30)/b28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXIMIXBTUZBE-LQKURTRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)

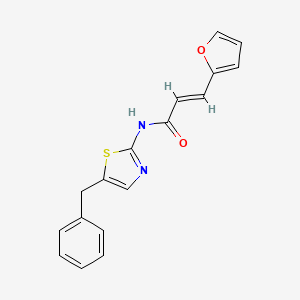
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)
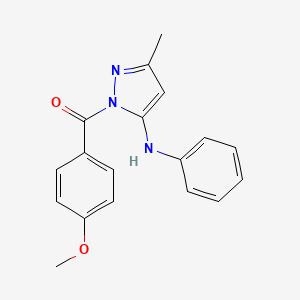

![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
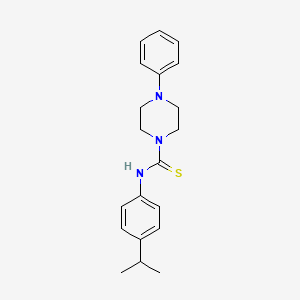
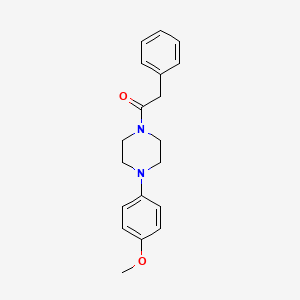
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
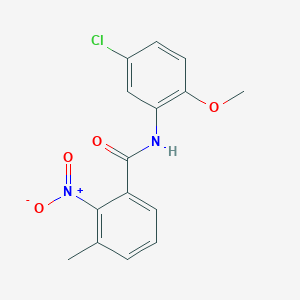
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)